molecular formula C18H19N5O7S B2705545 N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide CAS No. 868982-09-6

N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide

Cat. No.: B2705545
CAS No.: 868982-09-6
M. Wt: 449.44
InChI Key: VSLPBKNLYPSHRF-UHFFFAOYSA-N
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Description

N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide is a synthetic organic compound featuring a complex molecular architecture that integrates oxazolidinone, oxamide, sulfonyl, and pyridinylmethyl functional groups . This specific arrangement classifies it as a chemical entity of significant interest in advanced medicinal chemistry and drug discovery research. While its precise mechanism of action and specific research applications are not fully delineated in the public scientific literature, its structural components are commonly associated with bioactive molecules. The oxazolidinone ring is a privileged scaffold in antimicrobial research, notably found in antibiotics that inhibit bacterial protein synthesis . The presence of the sulfonamide group and the N-pyridinylmethyl oxamide moiety suggests potential for protease inhibition or receptor modulation, making this compound a valuable template for developing enzyme inhibitors or probing novel biological pathways. Researchers are exploring its utility in constructing targeted libraries for high-throughput screening against various therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O7S/c24-17(20-11-13-3-1-2-8-19-13)18(25)21-12-16-22(9-10-30-16)31(28,29)15-6-4-14(5-7-15)23(26)27/h1-8,16H,9-12H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLPBKNLYPSHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its properties and applications.

  • Molecular Formula : C19H21N3O4S
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 1418639-27-6
  • SMILES Notation : CC(C)CN(C[C@H]1OC(=O)N[C@H]1Cc2ccccc2)S(=O)(=O)c3ccc(N)cc3

The synthesis of this compound involves several steps that typically include the reaction of 4-nitrophenyl sulfonamide with an oxazolidine derivative. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways relevant to disease processes, particularly in cancer and bacterial infections.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various strains of bacteria, including resistant strains like MRSA. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cells while maintaining a relatively low impact on normal cells. In vitro studies indicated that at concentrations ranging from 10 to 100 µM, the compound induced apoptosis in cancer cell lines such as HepG2 and A549, with cell viability dropping below 50% at higher concentrations.

Concentration (µM)Cell Viability (%)
1095
2585
5065
10040

Case Studies

  • Urease Inhibition : A study focused on related sulfonamide compounds revealed that they act as effective urease inhibitors, which could be beneficial in treating conditions like kidney stones. The most potent compound in this series had an IC50 value of 0.13 µM, indicating strong inhibitory potential .
  • Anticancer Properties : Another investigation highlighted the potential of oxazolidine derivatives in targeting cancer cells. The study reported that these compounds could induce cell cycle arrest and apoptosis through the activation of caspase pathways .
  • Mechanistic Insights : A detailed mechanistic exploration showed that this compound interacts with specific protein targets involved in cell signaling pathways, leading to altered gene expression profiles associated with tumor progression .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide exhibit noteworthy antibacterial properties. The oxazolidinone derivatives, which share structural similarities, have been shown to be effective against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus128 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Preliminary investigations demonstrate that it can induce cytotoxic effects on several cancer cell lines. Notable findings include:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

The compound's mechanism may involve the modulation of signaling pathways crucial for cancer cell survival and proliferation.

Enzyme Inhibition

Another promising application of this compound lies in its potential as an enzyme inhibitor. Research has indicated that similar compounds can inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Antibacterial Efficacy Study :
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of oxazolidinone derivatives, including compounds structurally related to this compound. The study reported significant activity against resistant strains, highlighting the compound's potential as a new therapeutic agent against infections caused by multi-drug resistant bacteria .
  • Cytotoxicity Assessment :
    In a separate investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. Results indicated that it selectively inhibited cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index .
  • Enzyme Inhibition Analysis :
    A molecular docking study revealed that the compound binds effectively to acetylcholinesterase, indicating its potential role in treating neurodegenerative disorders .

Comparison with Similar Compounds

N-(2-Chlorobenzyl)-N′-({3-[(4-Nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide

  • Structure : Shares the 3-(4-nitrophenylsulfonyl)-oxazolidine core but substitutes the pyridinylmethyl group with a 2-chlorobenzyl moiety (C19H19ClN4O7S; mass: 482.892) .
  • Key Differences :
    • Substituent Effects : The 2-chlorobenzyl group introduces a halogenated aromatic ring, which may increase lipophilicity compared to the pyridinyl group. This could enhance membrane permeability but reduce solubility.
    • Bioactivity : Chlorobenzyl derivatives are often associated with antimicrobial activity, but the absence of pyridine’s hydrogen-bonding capability might alter target binding .
Property Target Compound N-(2-Chlorobenzyl) Analog
Molecular Formula C20H19N5O7S C19H19ClN4O7S
Molecular Weight 497.45 g/mol 482.89 g/mol
Key Substituents 2-Pyridinylmethyl 2-Chlorobenzyl
Potential Bioactivity Antimicrobial, enzyme inhibition Antimicrobial

Edoxaban (Non-Vitamin K Antagonist Oral Anticoagulant)

  • Structure : Contains an oxamide bridge and pyridinyl group but incorporates a tetrahydrothiazolo-pyridine ring and cyclohexylcarbamoyl group (C23H28ClN7O6S; mass: 548.03) .
  • Key Differences :
    • Pharmacological Target : Edoxaban inhibits Factor Xa, whereas the target compound’s sulfonyl-oxazolidine group may target bacterial enzymes (e.g., ribosomal binding).
    • Structural Complexity : Edoxaban’s fused thiazolo-pyridine ring enhances metabolic stability but reduces synthetic accessibility compared to the simpler oxazolidine core of the target compound.

1,3,4-Thiadiazole Derivatives

  • Structure : Include 4-nitrophenyl groups but replace oxazolidine with a thiadiazole ring (e.g., 2-[1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives) .
  • Key Differences :
    • Electron-Deficient Core : Thiadiazole’s electron-deficient nature contrasts with oxazolidine’s saturated ring, affecting redox properties and binding interactions.
    • Antimicrobial Activity : Four thiadiazole derivatives showed superior activity against E. coli and C. albicans, suggesting nitro group positioning is critical for efficacy .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure : Features a sulfonamide group and fluorinated aromatic systems but lacks the oxazolidine-oxamide scaffold (mass: 589.1 g/mol) .
  • Synthetic Accessibility: Multi-step synthesis involving Suzuki coupling, whereas the target compound may be synthesized via simpler sulfonylation and amidation .

Structural and Pharmacological Insights

Role of the 4-Nitrophenylsulfonyl Group

  • In edoxaban, the absence of a nitro group is compensated by trifluoromethyl and sulfonamide groups, highlighting substituent flexibility in drug design .

Oxazolidine vs. Thiadiazole/Oxadiazole Cores

  • Oxazolidine : Saturated ring with conformational flexibility (puckering coordinates influence bioactivity ).
  • Thiadiazole/Oxadiazole : Planar, aromatic systems with rigid geometries, favoring π-π stacking but limiting membrane penetration .

Impact of Pyridinyl vs. Benzyl Substituents

  • 2-Pyridinylmethyl : Enhances solubility via hydrogen bonding and may target pyridoxal phosphate-dependent enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide
Reactant of Route 2
Reactant of Route 2
N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide

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